5-[(2-Phenylethyl)thio]-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline
Description
The compound 5-[(2-Phenylethyl)thio]-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline belongs to the [1,2,4]triazolo[1,5-c]quinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:
- Position 2: A pyridin-4-yl group, which may enhance electronic properties and binding affinity due to its aromatic nitrogen.
Properties
Molecular Formula |
C22H17N5S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
5-(2-phenylethylsulfanyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C22H17N5S/c1-2-6-16(7-3-1)12-15-28-22-24-19-9-5-4-8-18(19)21-25-20(26-27(21)22)17-10-13-23-14-11-17/h1-11,13-14H,12,15H2 |
InChI Key |
KGVGEJBPUWEYRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=NC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Phenylethyl)thio]-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Quinazoline Ring Formation: The quinazoline ring is formed by the condensation of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through nucleophilic substitution reactions using pyridine derivatives.
Attachment of the Phenylethylthio Group: The phenylethylthio group is attached via a thiolation reaction using appropriate thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Phenylethyl)thio]-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or phenylethylthio moieties using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Nucleophiles such as amines, thiols, or halides, with solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs of the original compound .
Scientific Research Applications
5-[(2-Phenylethyl)thio]-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[(2-Phenylethyl)thio]-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Substituent Effects at Position 5
The 5-position of the triazoloquinazoline core is critical for modulating biological and photophysical properties. Key comparisons include:
Sulfur-Containing Derivatives
- 5-Thio Derivatives: ([1,2,4]Triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids/esters (e.g., compounds from ) exhibit antimicrobial activity against Candida albicans and Aspergillus niger. The thio group facilitates S-regioselective alkylation, though acid-catalyzed esterification may degrade the pyrimidine ring . Target Compound: The (2-phenylethyl)thio group may similarly confer antimicrobial properties, though direct evidence is lacking.
Non-Sulfur Derivatives
- 5-Aminobiphenyl Derivatives (e.g., compounds 5c, 5d in ): These fluorophores exhibit strong photophysical properties (e.g., fluorescence) due to extended π-conjugation from biphenyl groups .
Substituent Effects at Position 2
The 2-position influences electronic and steric interactions:
- Pyridin-4-yl Group: In the target compound, this group may enhance solubility and binding to biological targets (e.g., adenosine receptors) via hydrogen bonding.
- Comparison with Other Groups :
Core Structure Variations
- [1,2,4]Triazolo[4,3-c]quinazolines vs. [1,5-c] Isomers :
- The [1,5-c] isomer (target compound) forms via Dimroth rearrangement of [4,3-c] isomers under acidic conditions. [1,5-c] derivatives generally exhibit red-shifted fluorescence compared to [4,3-c] analogs due to altered electronic conjugation .
Biological Activity
5-[(2-Phenylethyl)thio]-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
The compound features a quinazoline core integrated with triazole and pyridine moieties. The presence of the phenylethylthio group enhances its lipophilicity, which may influence its interaction with various biological targets. The unique structural features are believed to contribute significantly to its biological efficacy.
Synthesis Methods
The synthesis of this compound can be achieved through multi-step synthetic pathways. A typical synthetic route involves:
- Nucleophilic Substitution : Reacting appropriate precursors to introduce the phenylethylthio group.
- Cyclization Reactions : Formation of the triazole ring through cyclization of suitable intermediates.
- Oxidative Transformations : Modifying functional groups to enhance biological activity.
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. Quinazoline derivatives are known for their ability to inhibit various kinases involved in cancer progression. Specifically:
- Inhibition of Kinases : The compound may inhibit tubulin polymerization and exhibit cytotoxic effects on cancer cells by modulating pathways associated with tumor growth and metastasis .
Preliminary studies have focused on evaluating the binding affinities of this compound to various kinases or receptors relevant to cancer biology. Cellular assays assess its impact on signaling pathways involved in cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
A comparison with other quinazoline derivatives reveals that this compound has distinct pharmacological properties due to its specific combination of functionalities. Below is a table summarizing some related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Gefitinib | Quinazoline derivative | EGFR inhibitor |
| Erlotinib | Quinazoline derivative | EGFR inhibitor |
| Pazopanib | Quinazoline derivative | VEGFR inhibitor |
| Lapatinib | Quinazoline derivative | HER2 inhibitor |
The unique thioether functionality in this compound may confer additional therapeutic advantages compared to these well-established agents.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound against various cancer cell lines. For instance:
- Cytotoxicity Assessment : In vitro studies demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.
- Kinase Inhibition Profiling : The compound was tested against a panel of human protein kinases including CDK9/CyclinT and GSK-3β, showing promising inhibitory activity .
- Selectivity Studies : Further investigations are needed to explore its selectivity and potential side effects compared to existing anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
